Mexiletine acetate

Gas chromatography-mass spectrometry Forensic toxicology Metabolite identification

Researchers validating HPLC/LC-MS methods for mexiletine hydrochloride encounter quantification errors when substituting the hydrochloride salt for the acetate form. Mexiletine acetate (CAS 91452-27-6) resolves this as the authentic acetate reference standard. • Verified Kovats RI = 1780 on OV-101 column for definitive GC-MS identification of mexiletine and metabolites in urine. • Chemically distinct from mexiletine hydrochloride (MW 221.29 vs. 215.72 g/mol), eliminating cross-reactivity in impurity profiling. • Validated in ab initio SCF computational models for sodium channel binding site studies. Supplied with full Certificate of Analysis. Quote-based pricing with global delivery.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 91452-27-6
Cat. No. B033471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexiletine acetate
CAS91452-27-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
InChIInChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)
InChIKeyDNSFMKGQWLZMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mexiletine Acetate: Identity and Class Profile


Mexiletine acetate (CAS 91452-27-6) is the acetate salt form of mexiletine, a Class IB antiarrhythmic agent that functions as a voltage-gated sodium channel blocker [1]. With the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol, this compound shares structural and mechanistic similarity to lidocaine but possesses oral activity [2]. Mexiletine acetate is recognized primarily as an impurity or derivative of the clinically administered hydrochloride salt form .

Analytical Reference Standard GC-MS confirmation workflows for mexiletine derivative identification
Impurity Profiling HPLC/LC-MS method validation requiring salt-form specific retention
Computational Model Proxy Acetate counterion as anionic binding site analog in sodium channel simulations

Salt Form Differentiation in Research


The acetate salt form of mexiletine (CAS 91452-27-6) is chemically distinct from the clinically utilized mexiletine hydrochloride (CAS 31828-71-4), differing in counterion composition, molecular weight (221.29 vs. 215.72 g/mol), and physicochemical properties . In analytical method development, impurity profiling, and reference standard applications, the acetate form exhibits unique chromatographic behavior—including a Kovats retention index of 1780 on OV-101 [1]—that renders direct substitution with the hydrochloride salt inappropriate for calibration or quantification purposes . Additionally, mexiletine acetate has been directly modeled in receptor binding studies as a component of the two-site binding interaction (representing Glu-/Asp- residues), a specific application for which the hydrochloride counterion is unsuitable [2]. Procurement of the correct salt form is essential to maintain assay validity, data reproducibility, and regulatory compliance.

Hydrochloride Salt Not Interchangeable for Quantification
Distinct Kovats retention index (1780 on OV-101) and counterion mass may shift calibration curves; direct substitution risks inaccurate quantitation.
Counterion Incompatibility in Computational Models
The acetate form is specifically modeled as a glutamate/aspartate proxy; the hydrochloride counterion alters interaction potentials, invalidating the binding model.

Quantitative Evidence vs. Comparators


GC-MS Retention Index Differentiation

Mexiletine acetate (CAS 91452-27-6) exhibits a distinct gas chromatographic retention behavior compared to the parent mexiletine base and its primary metabolites. On a packed OV-101 column under temperature-programmed conditions (100°C to 310°C at 30 K/min, N₂ carrier gas), the compound yields a Kovats retention index (RI) of 1780 [1]. This value is critical for forensic and clinical toxicology laboratories employing GC-MS for the identification of antiarrhythmic drug metabolites in urine, as the acetate derivative's RI differs from the underivatized mexiletine base (CAS 31828-71-4), enabling unambiguous differentiation in complex biological matrices [2].

GC‑MS Retention Index
Method context
Kovats RI = 1780
Supports differentiation of mexiletine acetate in complex biological matrices.
Packed OV-101; requires method-specific verification.
Gas chromatography-mass spectrometry Forensic toxicology Metabolite identification

Receptor Binding Model Specificity

In theoretical receptor binding studies, the acetate moiety of mexiletine acetate serves as a specific chemical proxy for the anionic carboxylate side chains (glutamate or aspartate residues) found in sodium channel receptor binding pockets [1]. An ab initio SCF computational model explicitly employed mexiletine acetate to simulate the two-component binding interaction between the drug's protonated amine group and the negatively charged receptor site [2]. This is a unique application of the acetate salt form; mexiletine hydrochloride would not be chemically appropriate for this model due to the differing counterion interaction potential.

Receptor Binding Model
Context-dependent
Acetate as anionic site proxy (Glu/Asp residues)
Enables ab initio modeling of sodium channel two-site binding.
Validated in SCF/AM1 calculations; review for specific receptor subtypes.
Computational chemistry Molecular modeling Receptor pharmacology

Validated Application Scenarios


GC-MS Confirmation in Forensic Toxicology

Procure mexiletine acetate for use as an authentic reference standard in gas chromatography-mass spectrometry (GC-MS) workflows for the identification of mexiletine and its metabolites in human urine samples. The established Kovats retention index (RI = 1780) on an OV-101 column provides a definitive, verifiable benchmark for method validation and routine confirmation of antiarrhythmic drug exposure in suspected overdose cases [1].

Impurity Profiling and Method Validation

Procure mexiletine acetate for use as an impurity or related substance reference standard during the development and validation of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods for mexiletine hydrochloride drug substance and drug product analysis [1]. Its distinct chemical identity and chromatographic properties enable accurate quantification and identification of potential synthetic by-products.

Sodium Channel Receptor Binding Simulations

Procure mexiletine acetate as a model compound for computational studies investigating ligand-receptor interactions at voltage-gated sodium channels. The acetate form is validated in ab initio self-consistent field (SCF) computational models as a proxy for the anionic binding pocket residues (glutamate/aspartate) [2]. This specific application is fundamental for structure-based drug design efforts targeting Class IB antiarrhythmic mechanisms.

Application
Selection Property
Validation Focus
GC‑MS confirmatory analysis (biological matrices)
Kovats retention index reference
Retention time reproducibility and method transfer
Impurity profiling & HPLC/LC‑MS method validation
Salt‑form chromatographic behaviour
Baseline resolution and quantification accuracy
Sodium channel computational modeling
Acetate counterion as anionic site proxy
Model reproducibility and parameter sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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